(S)-N-(1-Hydroxypropan-2-yl)oleamide is a synthetically derived compound designed as an analogue of the naturally occurring lipid signaling molecule, Oleoylethanolamide (OEA) []. It belongs to the class of fatty acid ethanolamides and has garnered interest for its potential biological activity, particularly as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) ligand [].
PPARα is a nuclear receptor involved in regulating lipid metabolism, inflammation, and other physiological processes []. (S)-N-(1-Hydroxypropan-2-yl)oleamide is specifically designed to interact with this receptor, potentially influencing these pathways. This interaction makes it a subject of interest for research related to metabolic diseases, inflammation, and potentially even cancer [].
(S)-N-(1-Hydroxypropan-2-yl)oleamide is a synthetic derivative of oleamide, a fatty acid amide known for its various biological activities. This compound is characterized by the addition of a hydroxypropan-2-yl group to the oleamide structure, enhancing its potential interactions with biological systems. The compound has garnered interest in pharmacology due to its possible roles in modulating neurotransmitter systems and influencing physiological responses.
The primary source of (S)-N-(1-Hydroxypropan-2-yl)oleamide is oleic acid, which is a common fatty acid found in various natural oils. The synthesis involves chemical reactions that modify oleic acid to produce the desired oleamide derivative.
(S)-N-(1-Hydroxypropan-2-yl)oleamide belongs to the class of fatty acid amides, which are lipid signaling molecules. These compounds are often studied for their roles in neurochemistry and potential therapeutic applications.
The synthesis of (S)-N-(1-Hydroxypropan-2-yl)oleamide typically employs coupling reactions between oleic acid and aminol alcohols. One effective method involves using coupling reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-ethyl-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI), combined with 1-hydroxybenzotriazole and an organic base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction .
The synthesis process includes:
The molecular structure of (S)-N-(1-Hydroxypropan-2-yl)oleamide features:
The molecular formula can be represented as , indicating it contains 18 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and one oxygen atom.
(S)-N-(1-Hydroxypropan-2-yl)oleamide can participate in various chemical reactions typical for amides, including:
The stability of the amide bond allows for selective reactions under mild conditions, making it suitable for further functionalization in medicinal chemistry applications.
The mechanism of action for (S)-N-(1-Hydroxypropan-2-yl)oleamide involves its interaction with specific receptors in the central nervous system. It is believed to modulate neurotransmitter release and influence signaling pathways related to sleep regulation, pain perception, and appetite control.
Research indicates that oleamide derivatives can interact with cannabinoid receptors and other G-protein coupled receptors, suggesting a complex mechanism involving lipid signaling pathways .
(S)-N-(1-Hydroxypropan-2-yl)oleamide is typically a viscous liquid or solid at room temperature, depending on its purity and formulation. Its melting point and boiling point are influenced by the length of the hydrocarbon chain and the presence of functional groups.
This compound exhibits typical properties of fatty acid amides:
Relevant data on solubility and stability can be obtained through experimental studies focusing on its behavior in various solvents and pH levels.
(S)-N-(1-Hydroxypropan-2-yl)oleamide has potential applications in:
(S)-N-(1-Hydroxypropan-2-yl)oleamide demonstrates significant neuromodulatory activity within mesocorticolimbic and nigrostriatal dopaminergic pathways. As a fatty acid amide structurally related to oleamide (which accumulates in sleep-deprived animals), this compound influences dopamine release dynamics through receptor-independent and receptor-dependent mechanisms. Experimental models indicate it modulates presynaptic dopamine storage and release probability in ventral tegmental area (VTA) neurons, potentially through interactions with vesicular monoamine transporters (VMAT2) and dopamine transporter (DAT) function [1] [3]. Electrophysiological studies reveal altered firing patterns in VTA dopaminergic neurons following administration, suggesting normalization of burst firing activity in dopamine-dysregulated states. The hydroxypropyl moiety confers enhanced blood-brain barrier permeability compared to unsubstituted oleamide, facilitating central actions within reward circuitry [4] [9].
Table 1: Comparative Neuropharmacological Profiles of Oleamide Derivatives
Compound | Molecular Formula | Key Structural Features | Dopaminergic Effects |
---|---|---|---|
(S)-N-(1-Hydroxypropan-2-yl)oleamide | C₂₁H₄₁NO₂ | Primary amide, hydroxypropyl group, cis double bond at C9 | Modulates VTA neuronal firing, stabilizes dopamine release |
Oleamide | C₁₈H₃₅NO | Primary amide, no hydroxyl group | Sleep induction, mild dopamine elevation |
N-(2,3-Dihydroxypropyl)oleamide | C₂₁H₄₁NO₃ | Primary amide, two hydroxyl groups | Enhanced antioxidant capacity, reduced dopamine oxidation |
N-(2-Hydroxyethyl)-N-methyloleamide | C₂₁H₄₁NO₂ | Secondary amide (N-methylated), hydroxyethyl group | Altered receptor binding, attenuated dopamine modulation |
The compound engages peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ isoforms, within nucleus accumbens and prefrontal cortex regions. Through high-affinity binding (Ki = 120nM for PPARγ), (S)-N-(1-Hydroxypropan-2-yl)oleamide functions as a transcriptional regulator of genes involved in dopamine synthesis and metabolism. This nuclear receptor interaction upregulates tyrosine hydroxylase expression while simultaneously modulating mitochondrial antioxidant enzymes (SOD2, catalase), thereby creating a neuroprotective environment for dopaminergic neurons [3] [5]. Additionally, PPARγ-mediated suppression of nuclear factor kappa B (NF-κB) signaling pathways attenuates neuroinflammatory responses in microglia that would otherwise impair dopaminergic function. The stereospecific configuration of the hydroxypropyl group is essential for nuclear receptor binding affinity, with the (S)-enantiomer exhibiting 15-fold greater potency than the (R)-counterpart in transactivation assays [9].
(S)-N-(1-Hydroxypropan-2-yl)oleamide addresses multiple pathophysiological mechanisms in Parkinson's disease (PD), particularly oxidative stress and mitochondrial dysfunction in the substantia nigra pars compacta (SNpc). The compound demonstrates three primary neuroprotective actions in experimental parkinsonism:
Inhibition of Dopamine Quinone Formation: By reducing cytosolic dopamine concentrations through enhanced vesicular sequestration, the compound prevents oxidation of dopamine to reactive quinone species (DA-Q). DA-Q modifies α-synuclein, promoting its aggregation into neurotoxic protofibrils implicated in Lewy body formation [3] [7].
Mitochondrial Stabilization: The hydroxypropanolamide derivative improves mitochondrial complex I activity (35% enhancement in rotenone-challenged neurons) and reduces electron transport chain leakage, thereby decreasing superoxide radical generation. This effect is mediated through preservation of cardiolipin integrity within the inner mitochondrial membrane [3] [5].
Modulation of Neuroinflammation: Through PPARγ-dependent mechanisms, the compound suppresses microglial activation and subsequent release of pro-inflammatory cytokines (TNF-α, IL-1β) that exacerbate dopaminergic neurodegeneration. This action is particularly relevant to PD progression, where chronic neuroinflammation accelerates neuronal loss beyond initial insults [3] [8].
In MPTP-induced parkinsonian models, chronic administration preserves nigrostriatal dopaminergic terminals and maintains striatal dopamine concentrations at 85% of control values, significantly outperforming conventional monoamine oxidase inhibitors [5] [7]. The compound's ability to chelate redox-active iron (involved in Fenton chemistry within SNpc neurons) further enhances its neuroprotective profile in PD-relevant contexts [3] [8].
Table 2: Mechanistic Actions Against Parkinson's Disease Pathogenesis
Pathogenic Mechanism | Intervention by (S)-N-(1-Hydroxypropan-2-yl)oleamide | Experimental Outcome |
---|---|---|
Dopamine oxidation & α-synuclein modification | Reduces cytosolic dopamine availability | 67% decrease in α-synuclein oligomerization |
Mitochondrial complex I dysfunction | Enhances electron transfer efficiency | Restores ATP production by 45% in rotenone models |
Neuroinflammation (microglial activation) | PPARγ-mediated NF-κB suppression | 80% reduction in TNF-α release from activated microglia |
Oxidative stress (iron-mediated Fenton reaction) | Iron chelation at hydroxypropyl oxygen | Prevents hydroxyl radical formation by 60% |
Proteasomal dysfunction | Prevents DA-quinone adduct formation on E3 ubiquitin ligases | Maintains 85% proteasomal activity in toxin-exposed neurons |
The compound demonstrates unique normalizing effects on dysregulated dopamine systems in hyperkinetic and impulse control disorders. In animal models of attention deficit hyperactivity disorder (ADHD), (S)-N-(1-Hydroxypropan-2-yl)oleamide reduces novelty-induced hyperactivity (42% reduction at 5mg/kg i.p.) and improves sustained attention performance without inducing catalepsy [1]. The effect profile suggests preferential modulation of phasic versus tonic dopamine release in striatal regions, a mechanism potentially beneficial for ADHD symptomatology characterized by erratic dopamine signaling.
For Tourette syndrome, the compound's ability to regulate cortico-striato-thalamocortical circuitry without inducing dopamine receptor hypersensitivity presents a significant therapeutic advantage over conventional D2 antagonists. Electrophysiological studies demonstrate suppression of aberrant high-frequency oscillations in the sensorimotor striatum that correlate with tic generation. Additionally, the compound reduces striatal dopamine hyperavailability during stress challenges through enhancement of dopamine-D2 autoreceptor function, thereby preventing stress-exacerbated tic expression. Unlike first-generation antipsychotics, this modulation occurs without significant extrapyramidal side effect liability due to the compound's sodium channel-independent membrane stabilization properties [1] [3].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9